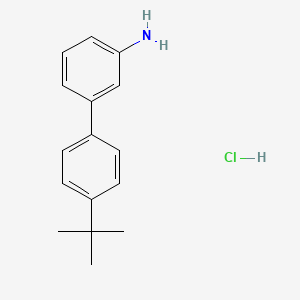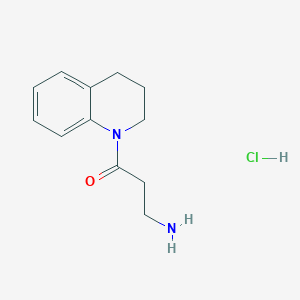
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
描述
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound known for its complex structure and potential applications across various fields. This compound consists of an amino group, a dihydroquinoline ring, and a propanone moiety, all within a hydrochloride framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can involve several steps:
Formation of 3,4-dihydroquinoline: : This may involve hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Attachment of the Amino Group: : Introducing the amino group to the dihydroquinoline ring through reactions such as nucleophilic substitution.
Incorporation of the Propanone Moiety: : Reacting the amino group with propanone under acidic or basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods might utilize continuous flow reactors for efficient synthesis, leveraging catalysts and optimized reaction conditions to scale up production while ensuring high yield and purity.
化学反应分析
Types of Reactions
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can undergo various reactions:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride to alter functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions to replace existing groups with others.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenated compounds under acidic or basic conditions.
Major Products
The major products from these reactions vary widely based on conditions but may include oxidized derivatives, reduced derivatives, and substituted variants of the original compound.
科学研究应用
This compound is utilized in various scientific fields:
Chemistry: : As an intermediate in synthetic organic chemistry.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: : Usage in the production of materials or as a catalyst in specific chemical reactions.
作用机制
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved: : Pathways related to its biological or therapeutic effects, which might involve disrupting bacterial cell walls or modulating immune responses.
相似化合物的比较
Similar Compounds
3-Amino-1-(3,4-dihydroisoquinolin-1(2H)-yl)propan-1-one
3-Amino-1-(2,3-dihydro-1H-indol-3-yl)propan-1-one
3-Amino-1-(1,2,3,4-tetrahydroquinolin-1(2H)-yl)propan-1-one
Uniqueness
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride stands out due to the unique arrangement of its functional groups, which can impart distinct chemical and biological properties not found in closely related compounds.
This article should provide a comprehensive overview of this compound, highlighting its preparation, chemical properties, applications, and its place among similar compounds
属性
IUPAC Name |
3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQDVFNCBOBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


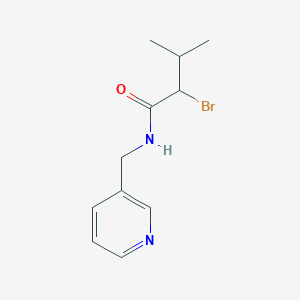
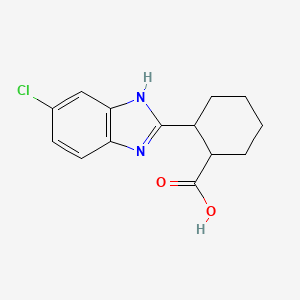

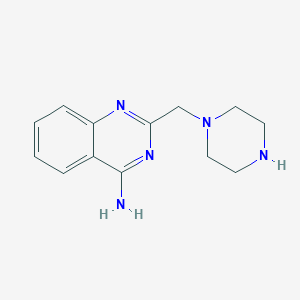
![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)
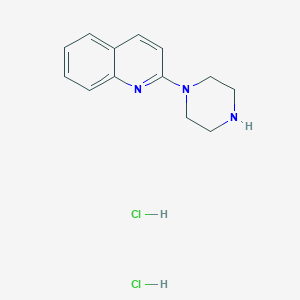
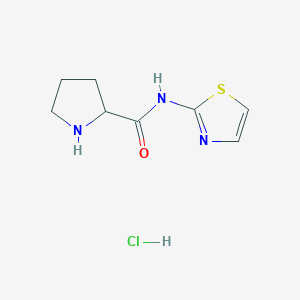
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol](/img/structure/B1520886.png)
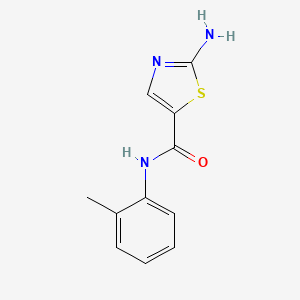
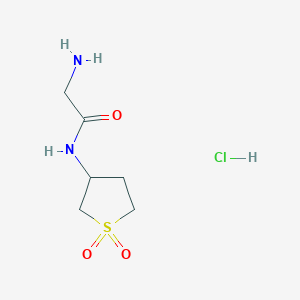
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
